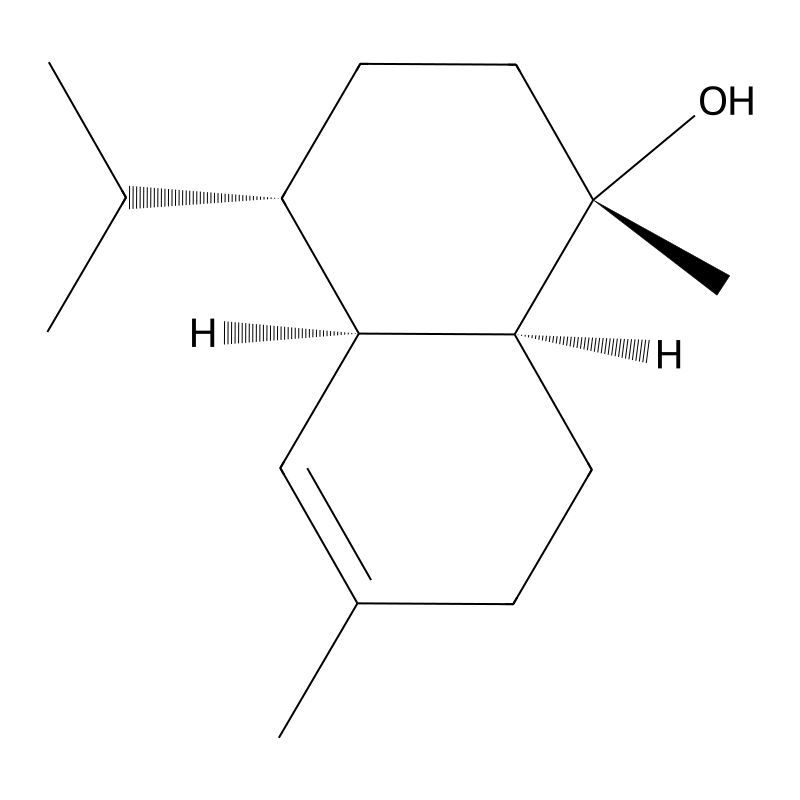

T-Muurolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

T-Muurolol (CAS 19912-62-0) is a naturally occurring bicyclic cadinane-type sesquiterpene alcohol. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for GC-MS botanical fingerprinting, and as a specialized bioactive scaffold for in vitro antimicrobial and anti-wood-decay formulation research. Characterized by its unique stereochemistry (10-epi-alpha-muurolol), it serves as a critical marker compound for standardizing complex essential oils and is increasingly evaluated for its specific structure-activity relationships against wood decay fungi and methicillin-resistant Staphylococcus aureus (MRSA) [1].

Research Fit

Naturally occurring cadinane sesquiterpenoid isolated from marine Streptomyces sp. and essential oils of Taiwania, Calocedrus, Homalomena.

(1S,4S,4aR,8aS) stereochemistry with tertiary alcohol; distinct from α-Cadinol and T-Cadinol.

Supports antifungal, acaricide, and antibacterial target-engagement screening studies; phytochemical reference standard for GC-MS/HPLC authentication.

Substituting T-Muurolol with closely related cadinane sesquiterpenes (such as alpha-cadinol or T-cadinol) or generic essential oil mixtures critically compromises analytical resolution and biological assay reproducibility. In GC-MS applications, cadinane isomers exhibit distinct retention indices; using a generic cadinol mixture prevents the accurate quantification of specific botanical markers [1]. Furthermore, in antimicrobial and antimite screening, the exact stereochemistry at the C-10 and C-4 positions dictates binding affinity. For instance, T-Muurolol exhibits distinct IC50 profiles against wood decay fungi and specific mortality rates against house dust mites that cannot be replicated by alpha-cadinol or ferruginol, making the purified T-Muurolol standard indispensable for targeted structure-activity relationship (SAR) studies [2].

Substitution Risk

α-Cadinol and T-Cadinol differ in ring junction and alcohol orientation; target engagement profiles may not transfer directly.

Antifungal and antimite activity rankings vary across cadinane alcohols; T-Muurolol is intermediate in tested sets, not equivalent to top-ranked analogs.

Multi-target S. aureus engagement observed in silico is not documented for other cadinane sesquiterpenoids; antibacterial screening context may differ.

References

GC-MS Retention Index Separation for Essential Oil Fingerprinting

For the authentication of high-value botanicals, precise GC-MS resolution of cadinane isomers is required. T-Muurolol exhibits a retention index (RI) of 1626–1633 on standard non-polar columns, providing a consistent separation of approximately 10 to 13 RI units from its closest isomer, alpha-cadinol (RI 1639–1642) [1].

| Evidence Dimension | GC-MS Retention Index (RI) |

| Target Compound Data | RI = 1626–1633 |

| Comparator Or Baseline | alpha-cadinol (RI = 1639–1642) |

| Quantified Difference | Baseline separation of ~10–13 RI units |

| Conditions | GC-MS/GC-FID analysis on non-polar columns (e.g., DB-5) |

Procuring high-purity T-Muurolol ensures precise chromatographic resolution from closely eluting isomers, preventing false positives in botanical quality control.

Stereochemistry-Dependent Fungicidal Activity Against Phellinus noxius

In comparative in vitro agar dilution assays against the destructive brown root rot fungus Phellinus noxius, T-Muurolol demonstrates a specific IC50 of 50.6 µg/mL. This provides a critical mid-range baseline when compared to its structural isomers alpha-cadinol (IC50 = 33.8 µg/mL) and T-cadinol (IC50 = 25.8 µg/mL) [1]. The distinct activity profile is driven by the exact stereochemistry at the C-10 and C-4 positions.

| Evidence Dimension | IC50 (µg/mL) against Phellinus noxius |

| Target Compound Data | 50.6 µg/mL |

| Comparator Or Baseline | alpha-cadinol (33.8 µg/mL); T-cadinol (25.8 µg/mL) |

| Quantified Difference | 16.8 µg/mL higher IC50 than alpha-cadinol, establishing a distinct SAR gradient. |

| Conditions | In vitro agar dilution method |

Procuring T-Muurolol alongside its isomers allows agrochemical researchers to accurately map stereochemistry-dependent fungicidal activity when developing natural wood preservatives.

Acaricidal Calibration Standard for Dermatophagoides pteronyssinus

When evaluated for antimite activity against Dermatophagoides pteronyssinus and D. farinae, T-Muurolol ranks second in efficacy among primary cadinane sesquiterpenes. At a dosage of 6.3 µg/cm2, alpha-cadinol achieves 100% rectified mortality, while T-Muurolol exhibits a statistically significant but lower mortality rate, outperforming ferruginol and T-cadinol [1]. This specific activity tier makes it an ideal secondary reference compound.

| Evidence Dimension | Ranked antimite mortality at 6.3 µg/cm2 |

| Target Compound Data | Rank 2 (Significant mortality, <100%) |

| Comparator Or Baseline | alpha-cadinol (Rank 1, 100% mortality); ferruginol (Rank 3) |

| Quantified Difference | Statistically distinct intermediate mortality rate between alpha-cadinol and ferruginol. |

| Conditions | 48-hour exposure assay against house dust mites |

Provides a vital secondary calibration standard for validating the efficacy and structure-activity relationships of natural acaricidal formulations.

In Silico Validation as a PBP2a Allosteric Modulator

Recent phytochemical screening identifies T-Muurolol as a potent ligand for Staphylococcus aureus specific proteins. In molecular dynamics simulations and binding free energy calculations, T-Muurolol demonstrates strong, stable interactions with Penicillin-Binding Protein 2a (PBP2a), outperforming generic solvent baselines and showing a moderate electrophilicity index (1.24 eV) that facilitates stable hydrogen bonding without excessive reactivity [1].

| Evidence Dimension | Electrophilicity and PBP2a Binding Stability |

| Target Compound Data | Electrophilicity index = 1.24 eV; stable PBP2a binding |

| Comparator Or Baseline | Apo-protein and generic control drug complexes |

| Quantified Difference | Higher structural stability and targeted hydrophilicity adjustments during 10–85 ns simulation intervals. |

| Conditions | Molecular dynamics (MD) simulation and DFT analysis |

Justifies the procurement of T-Muurolol as a high-potential scaffold for in vitro screening programs targeting multidrug-resistant S. aureus.

Analytical Standard for Essential Oil Fingerprinting

Used as a primary GC-MS reference standard to authenticate high-value botanicals (like Knema intermedia and Boswellia sacra) and detect adulteration by mapping the exact T-Muurolol to alpha-cadinol ratio [1].

Eco-Friendly Wood Preservative Formulation

Utilized in the development and benchmarking of natural fungicidal treatments against destructive wood-decay fungi (e.g., Phellinus noxius), leveraging its specific IC50 profile to establish structure-activity relationships [2].

Acaricidal (Antimite) Product Testing

Procured as a bioactive reference compound for evaluating the efficacy of natural sesquiterpenes in household dust mite control products, serving as a reliable secondary calibration standard [3].

Adjuvant Development for MRSA Therapeutics

Selected for pharmaceutical screening programs focused on allosteric inhibitors of PBP2a, utilizing its stable binding kinetics to explore resistance-modifying properties against multidrug-resistant bacterial strains [4].

Application Fit Matrix

References

- [1] Szewczyk, K. et al. (2022). Comparison of the Essential Oil Composition of Selected Impatiens Species and Its Antioxidant Activities. Molecules, 27(13), 4156.

- [2] Broda, M. (2022). Antifungal Agents in Wood Protection—A Review. International Journal of Molecular Sciences, 23(18), 10733.

- [3] Chang, S. T. et al. (2001). Antimite Activity of Essential Oils and Their Constituents from Taiwania cryptomerioides. Journal of Medical Entomology, 38(3), 455-457.

- [4] Bhattacharya, S. et al. (2024). Computational Screening of T-Muurolol for an Alternative Antibacterial Solution against Staphylococcus aureus Infections. International Journal of Molecular Sciences, 25(17), 9650.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Other CAS

Wikipedia

Explore Compound Types